(7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(propan-2-yl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
Description
“(7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(propan-2-yl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one” is a structurally complex heterocyclic compound featuring a fused furo-benzoxazinone core. The Z-configuration of the benzylidene moiety at position 7 is critical for its stereochemical stability and biological interactions. Key structural attributes include:
- 2,3-Dimethoxybenzylidene group: Enhances electronic delocalization and modulates lipophilicity.
- Methyl group at position 9: Contributes to metabolic stability by reducing susceptibility to oxidative demethylation.
Properties
Molecular Formula |
C23H25NO5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(7Z)-7-[(2,3-dimethoxyphenyl)methylidene]-9-methyl-3-propan-2-yl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H25NO5/c1-13(2)24-11-16-9-17-20(25)19(29-22(17)14(3)21(16)28-12-24)10-15-7-6-8-18(26-4)23(15)27-5/h6-10,13H,11-12H2,1-5H3/b19-10- |
InChI Key |
ZSXYVYQVTCWAQH-GRSHGNNSSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)CN(CO2)C(C)C |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)CN(CO2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(propan-2-yl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzaldehyde and other reagents that facilitate the formation of the furobenzoxazinone core. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(propan-2-yl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
(7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(propan-2-yl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(propan-2-yl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s furo-benzoxazinone core lacks the sulfone (SO₂) groups present in benzodithiazine derivatives , which may reduce polarity and improve membrane permeability. Benzodithiazines exhibit stronger hydrogen-bonding capacity due to sulfone and hydrazine moieties, correlating with their antimicrobial efficacy .
Substituent Effects: Benzylidene Groups: The 2,3-dimethoxy substitution in the target compound vs. hydroxy or dihydroxy groups in analogues likely enhances lipophilicity, favoring passive diffusion across biological membranes. Propan-2-yl vs.
Spectroscopic Profiles: IR Data: Benzodithiazines show strong SO₂ absorption at ~1155–1160 cm⁻¹ , absent in the target compound. The latter may instead exhibit C=O stretching (~1650–1750 cm⁻¹) from the benzoxazinone lactam. NMR Shifts: The methyl group at position 9 in the target compound would resonate near δ 2.45–3.30 ppm (similar to δ 2.45 in ), while the propan-2-yl group may split into a septet near δ 1.20–1.40 ppm.
Bioactivity and Mechanism
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogues:
- Antimicrobial Potential: Benzodithiazines with hydroxybenzylidene groups show MIC values of 2–8 µg/mL against Gram-positive bacteria . The target compound’s dimethoxy group may enhance activity against resistant strains by reducing efflux pump recognition.
- Cytotoxicity: Methylhydrazino-substituted benzodithiazines exhibit IC₅₀ values of ~10 µM in cancer cell lines , but the target compound’s fused furo-benzoxazinone core may alter apoptosis pathways.
Biological Activity
The compound (7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(propan-2-yl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a member of the benzoxazine family, known for its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 385.44 g/mol. The structure features a furobenzoxazine core that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N1O5 |
| Molecular Weight | 385.44 g/mol |
| IUPAC Name | (7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(propan-2-yl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include the use of condensation reactions between appropriate aldehydes and ketones to form the benzoxazine structure.
Anticancer Activity
Research has shown that analogs of this compound exhibit significant anticancer properties. For instance, compounds with similar structures demonstrated growth inhibitory effects on various cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Studies indicated that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Antioxidant Properties
The antioxidant capacity of (7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(propan-2-yl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has also been investigated. It exhibited significant scavenging activity against free radicals in various assays, indicating its potential role in preventing oxidative stress-related diseases .
Study 1: Inhibition of Tyrosinase Activity
In a comparative study on tyrosinase inhibition, analogs related to this compound showed IC50 values significantly lower than standard inhibitors like kojic acid. This suggests that the benzoxazine structure may enhance enzyme inhibition efficacy compared to other compounds .
Study 2: Anticancer Efficacy in MIA PaCa-2 Cells
A specific analog demonstrated an IC50 value of 0.08 µM against MIA PaCa-2 cells, indicating potent anticancer activity. The study further elucidated that this compound binds tightly to target proteins involved in cell cycle regulation .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
